6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid
Description
6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a hexanoic acid chain
Properties
IUPAC Name |
6-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-23-13-7-8-14(24-2)12(10-13)11-15-17(22)19(18(25)26-15)9-5-3-4-6-16(20)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTJXNHKWYJEFW-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions . The resulting intermediate is then reacted with hexanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent dye for labeling lipid droplets in living cells.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive thiazolidine derivatives.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid involves its interaction with cellular components. The benzylidene group can interact with lipid membranes, while the thiazolidine ring can form hydrogen bonds with proteins, affecting their function. The compound’s fluorescence properties are due to the conjugated system in the benzylidene group, which absorbs and emits light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylidene-rhodanine: Similar structure but with a rhodanine ring instead of a thiazolidine ring.
2,5-Dimethoxybenzylidene-malononitrile: Contains a malononitrile group instead of a thiazolidine ring.
Uniqueness
6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid is unique due to the presence of the hexanoic acid chain, which imparts additional hydrophobicity and potential for interaction with lipid membranes. This makes it particularly useful for applications in biological labeling and materials science.
Biological Activity
Overview
6-[5-(2,5-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid is a complex organic compound notable for its unique structural features, including a thiazolidine ring and a hexanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 335.44 g/mol. The presence of the dimethoxy group on the benzylidene moiety enhances its lipophilicity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 335.44 g/mol |
| Structure | Thiazolidine derivative |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Studies have demonstrated that thiazolidine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Specifically, compounds with structural similarities to this compound have been noted for their ability to disrupt mitochondrial function in cancer cells, leading to increased cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound is believed to stem from its interactions with cellular components. The benzylidene group can interact with lipid membranes, while the thiazolidine ring may form hydrogen bonds with proteins, affecting their function and stability. This dual mechanism may enhance the compound's efficacy as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine under reflux conditions. This synthetic route allows for the introduction of various functional groups that can modify its properties and enhance biological activity.
Synthetic Route
- Reagents : 2,5-dimethoxybenzaldehyde, thiazolidine-2,4-dione, piperidine.
- Conditions : Reflux in toluene.
- Yield Optimization : Adjusting reaction conditions for improved yield and purity.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study demonstrated that certain thiazolidine derivatives significantly inhibited tumor cell proliferation in vitro at concentrations as low as 10 µg/mL .
- Antibacterial Efficacy : Another investigation revealed that modifications on the benzylidene moiety could enhance antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
